N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes an isochromene ring system, an acetamidophenyl group, and a carboxamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isochromene Ring: The isochromene ring can be synthesized through a cyclization reaction involving a phenyl-substituted benzaldehyde and a suitable diene.
Introduction of Acetamidophenyl Group: The acetamidophenyl group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of Carboxamide Functionality: The carboxamide group is typically formed by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-indomethacin amide: Another compound with a similar acetamidophenyl group but different core structure.
4-acetamidophenyl acetate: A simpler compound with an acetamidophenyl group and an acetate functionality.
Uniqueness
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is unique due to its isochromene ring system, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for medicinal research.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)25-19-8-10-20(11-9-19)26-23(28)17-7-12-21-18(13-17)14-22(30-24(21)29)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXVNJSUYDLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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